molecular formula C22H21N3O5 B564561 N-Desmethyl Topotecan-d3 CAS No. 1217633-79-8

N-Desmethyl Topotecan-d3

Cat. No. B564561
M. Wt: 410.444
InChI Key: ZWUJOGCYOWLZFL-WOWPMFNVSA-N
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Description

N-Desmethyl Topotecan-d3 (N-DT-d3) is a synthetic analogue of the natural product topotecan, which is a DNA topoisomerase I inhibitor. N-DT-d3 is a novel derivative of topotecan that has been developed for use in laboratory experiments and scientific research. N-DT-d3 has been investigated for its potential applications in cancer research and other areas of scientific study.

Scientific research applications

  • Metabolic Pathway Identification: Topotecan undergoes O-glucuronidation, forming metabolites including Topotecan-O-glucuronide and N-desmethyl Topotecan-O-glucuronide. These metabolites have been identified in the urine of treated patients, suggesting an important pathway in the drug's metabolism and excretion (Rosing et al., 1998).

  • Pharmacokinetic Analysis: A study developed a sensitive and specific method for determining plasma concentrations of Topotecan and N-desmethyl Topotecan. This method allows for evaluating drug-drug interactions and the disposition of these compounds in pediatric patients receiving Topotecan (Bai et al., 2003).

  • Excretion Pathways: Research into the excretion of Topotecan in patients with malignant solid tumors found that urinary and fecal excretion of unchanged Topotecan are major elimination routes. Only small amounts of N-desmethyl Topotecan were found in excreta, highlighting its limited role in elimination (Herben et al., 2002).

  • Effect of Drug Interactions: Phenytoin, a medication used for seizure control, was found to alter the disposition of Topotecan and its N-desmethyl metabolite. This finding is crucial for understanding how concurrent medications can impact the effectiveness and metabolism of Topotecan (Zamboni et al., 1998).

  • Isolation and Structural Confirmation: N-Desmethyl Topotecan was isolated and structurally confirmed as a metabolite of Topotecan. The concentration of this metabolite in human plasma and urine was relatively low, suggesting its minor role in the pharmacokinetics of Topotecan (Rosing et al., 1997).

properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJOGCYOWLZFL-WOWPMFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675817
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Topotecan-d3

CAS RN

1217633-79-8
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Point, V Herben
Number of citations: 0

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